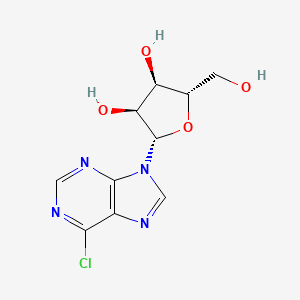
DC-Cholesterol.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: DC-Cholesterol.HCl is prepared from synthetic cholesterol. The synthesis involves attaching a quaternary amine salt to the 3-C position of cholesterol . The reaction typically involves the use of dimethylaminoethane and carbamoyl chloride under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: DC-Cholesterol.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cholesterol backbone.
Substitution: The quaternary amine group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various alkylating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
DC-Cholesterol.HCl has a wide range of scientific research applications, including:
Chemistry: It is used in the preparation of liposomes and other lipid-based nanocarriers for drug delivery.
Biology: The compound is used in transfection studies to deliver genetic material into cells.
Medicine: this compound is used in the development of gene therapies and vaccines.
作用機序
DC-Cholesterol.HCl exerts its effects by forming liposomes that can encapsulate and deliver nucleic acids and drugs into cells. The cationic nature of the compound allows it to interact with the negatively charged cell membrane, facilitating the uptake of the liposome contents into the cell . Once inside the cell, the encapsulated material is released, allowing it to exert its therapeutic effects .
類似化合物との比較
Dioleoylphosphatidylethanolamine (DOPE): Often used in combination with DC-Cholesterol.HCl to enhance the efficiency of liposome formation.
Cholesteryl 3β-N-(dimethylaminoethyl)carbamate hydrochloride: Another cholesterol derivative with similar properties.
Cholesterol sulfate: Used in various lipid-based formulations.
Uniqueness: this compound is unique due to its high efficiency in forming stable liposomes and its ability to deliver a wide range of nucleic acids and drugs into cells. Its cationic nature and the presence of the quaternary amine group make it particularly effective in transfection studies and gene therapy applications .
特性
分子式 |
C29H51ClN2O2 |
|---|---|
分子量 |
495.2 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C29H50N2O2.ClH/c1-7-8-20(2)24-11-12-25-23-10-9-21-19-22(33-27(32)30-17-18-31(5)6)13-15-28(21,3)26(23)14-16-29(24,25)4;/h9,20,22-26H,7-8,10-19H2,1-6H3,(H,30,32);1H/t20-,22+,23+,24-,25+,26+,28+,29-;/m1./s1 |
InChIキー |
DLTMWOWDCXLJPW-KZJLQYOGSA-N |
異性体SMILES |
CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C.Cl |
正規SMILES |
CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)



![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)


